molecular formula C24H24N4O3S B11479719 1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

Cat. No.: B11479719
M. Wt: 448.5 g/mol
InChI Key: UVCFHYMWAMNALD-UHFFFAOYSA-N
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Description

1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a triazole ring, a naphthalen-2-ol moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.

    Attachment of the Phenoxymethyl Group:

    Formation of the Naphthalen-2-ol Moiety: The naphthalen-2-ol structure is synthesized separately and then coupled with the triazole derivative.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the naphthalen-2-ol moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxymethyl and morpholine groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • **1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)benzene
  • **1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(piperidin-4-yl)naphthalen-2-ol

Uniqueness: 1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the triazole ring, naphthalen-2-ol moiety, and morpholine ring together in one molecule allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C24H24N4O3S/c1-27-22(16-31-17-7-3-2-4-8-17)25-26-24(27)32-23-19-10-6-5-9-18(19)20(15-21(23)29)28-11-13-30-14-12-28/h2-10,15,29H,11-14,16H2,1H3

InChI Key

UVCFHYMWAMNALD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)COC5=CC=CC=C5

Origin of Product

United States

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